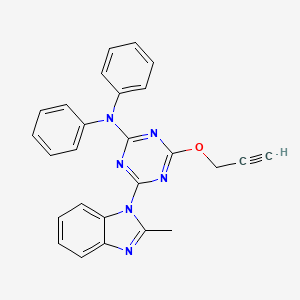![molecular formula C22H26N2O4 B5028111 4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5028111.png)
4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as BPEAC and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BPEAC is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPEAC has also been shown to penetrate cell membranes, which may explain its potential use as a drug delivery system.
Biochemical and Physiological Effects:
BPEAC has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and inhibition of cell proliferation. BPEAC has also been shown to penetrate cell membranes, which may explain its potential use as a drug delivery system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BPEAC is its potential use in cancer research and drug delivery systems. However, one limitation is the lack of understanding of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and concentration for lab experiments.
Orientations Futures
There are several future directions for BPEAC research, including:
1. Further research into the mechanism of action of BPEAC to better understand its potential use in cancer research and drug delivery systems.
2. Development of new synthesis methods for BPEAC to improve its efficiency and yield.
3. Optimization of the dosage and concentration of BPEAC for lab experiments.
4. Investigation of the potential use of BPEAC in other fields, such as organic synthesis and material science.
In conclusion, BPEAC is a chemical compound that has been the subject of scientific research due to its potential use in various fields. BPEAC has been synthesized using various methods and has been studied for its potential use in cancer research, drug delivery systems, and organic synthesis. Further research is needed to fully understand the mechanism of action of BPEAC and to optimize its use in lab experiments.
Méthodes De Synthèse
BPEAC can be synthesized using various methods, including the reaction of 4-butoxybenzoyl chloride with N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide in the presence of triethylamine. Another method involves the reaction of 4-butoxybenzoyl chloride with N-(2-hydroxyethyl)-2-phenylvinylamine in the presence of triethylamine, followed by the reaction of the resulting product with phosgene and N-(tert-butoxycarbonyl)glycine.
Applications De Recherche Scientifique
BPEAC has been studied for its potential use in various fields, including cancer research, drug delivery systems, and organic synthesis. In cancer research, BPEAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug delivery systems, BPEAC has been used as a carrier for various drugs due to its ability to penetrate cell membranes. In organic synthesis, BPEAC has been used as a reagent in various reactions due to its unique chemical structure.
Propriétés
IUPAC Name |
4-butoxy-N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-3-15-28-19-11-9-18(10-12-19)21(26)24-20(22(27)23-13-14-25)16-17-7-5-4-6-8-17/h4-12,16,25H,2-3,13-15H2,1H3,(H,23,27)(H,24,26)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLDUEDAIAFECS-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5028040.png)
![5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028046.png)
![2-(1-methyl-1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5028050.png)

![5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028060.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5028064.png)
![N-benzyl-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5028077.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenoxyacetamide](/img/structure/B5028081.png)
![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5028106.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5028112.png)
